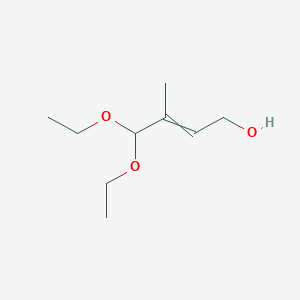

4,4-Diethoxy-3-methylbut-2-en-1-ol

Description

Structural Significance and Functional Group Interplay of 4,4-Diethoxy-3-methylbut-2-en-1-ol

The chemical structure of this compound is characterized by a four-carbon chain with a confluence of reactive functional groups. The interplay between the enol ether and the allylic alcohol is of particular significance. Enol ethers are electron-rich alkenes due to the oxygen atom's ability to donate electron density through pi-bonding, making them susceptible to attack by electrophiles. wikipedia.org The allylic alcohol moiety provides a site for a variety of transformations, including oxidation, reduction, and substitution reactions.

The presence of the geminal diethoxy group at the 4-position acts as a protected carbonyl group, which can be unmasked under specific acidic conditions to reveal a ketone. This latent functionality, combined with the reactivity of the enol ether and allylic alcohol, allows for a stepwise and controlled manipulation of the molecule in synthetic sequences. The methyl group at the 3-position introduces steric and electronic effects that can influence the regioselectivity and stereoselectivity of reactions at the adjacent double bond.

Key Structural Features:

Enol Ether: The C=C double bond with an alkoxy substituent (ethoxy group) is highly reactive towards electrophiles.

Allylic Alcohol: The hydroxyl group on a carbon adjacent to a double bond allows for a range of specific chemical transformations.

Protected Carbonyl: The 4,4-diethoxy arrangement serves as a stable acetal (B89532), which can be hydrolyzed to a ketone.

The combination of these groups in a single molecule offers a powerful tool for synthetic chemists, enabling complex transformations in a concise manner.

Historical Context and Evolution of Research on Enol Ethers and Allylic Alcohols in Synthetic Chemistry

The study of enol ethers and allylic alcohols has a rich history in organic chemistry, forming the basis for many foundational synthetic methodologies.

Enol Ethers: Initially explored for their unique reactivity, enol ethers have become indispensable in organic synthesis. wikipedia.org They are considered synthetic equivalents of enolates but with different reactivity profiles. youtube.com The development of methods for their preparation, such as the reaction of acetylene (B1199291) with alcohols or the iridium-catalyzed transesterification of vinyl esters, has expanded their accessibility and utility. wikipedia.org Silyl enol ethers, a related class of compounds, are widely used as enolate surrogates in reactions like the Mukaiyama aldol (B89426) addition. wikipedia.org The ability of enol ethers to act as nucleophiles in various C-C bond-forming reactions has cemented their importance in the synthesis of natural products and other complex molecules. nih.gov

Allylic Alcohols: Allyl alcohol, the simplest member of its class, was first synthesized in 1856. wikipedia.org Since then, the chemistry of allylic alcohols has grown immensely. They are valuable precursors for a wide range of compounds, including epoxides, diols, and other functionalized molecules. wikipedia.orgmsu.edu The development of catalytic asymmetric reactions involving allylic alcohols, such as the Sharpless asymmetric epoxidation, was a landmark achievement in stereoselective synthesis. Modern methods for synthesizing allylic alcohols include the addition of vinyl organometallics to aldehydes and ketones, as well as the nickel-catalyzed coupling of alkynes and methanol. organic-chemistry.orgnih.gov Furthermore, transition metal-catalyzed isomerizations of allylic alcohols can provide access to enols or enolates, highlighting their versatility as synthetic intermediates. rsc.org

The evolution of the chemistry of both enol ethers and allylic alcohols has been driven by the continuous search for more efficient and selective synthetic methods. The compound this compound represents a convergence of these two important functional group classes, embodying the potential for complex and elegant synthetic strategies.

Current Research Landscape and Academic Importance of this compound as a Synthetic Building Block

In the contemporary research landscape, polyfunctional molecules like this compound are highly valued as versatile synthons. Its importance lies in its ability to participate in a variety of chemical transformations, allowing for the rapid construction of molecular complexity from a relatively simple starting material.

The academic importance of this compound is primarily as a pedagogical tool and a platform for methodological development. It allows for the exploration of the selective reactivity of its constituent functional groups. For example, research could focus on:

Selective Oxidation: Developing methods to selectively oxidize the allylic alcohol without affecting the electron-rich enol ether.

Electrophilic Addition: Studying the regioselectivity of electrophilic additions to the enol ether in the presence of the allylic alcohol.

Tandem Reactions: Designing cascade reactions where an initial transformation at one functional group triggers a subsequent reaction at another, leading to the formation of complex ring systems.

The potential for this compound to serve as a precursor to chiral molecules through asymmetric catalysis further enhances its academic value. The development of new synthetic methods utilizing such polyfunctional compounds is a continuous goal in organic chemistry, aiming to provide more efficient pathways to valuable chemical entities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

26586-01-6 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4,4-diethoxy-3-methylbut-2-en-1-ol |

InChI |

InChI=1S/C9H18O3/c1-4-11-9(12-5-2)8(3)6-7-10/h6,9-10H,4-5,7H2,1-3H3 |

InChI Key |

VKZQDLLGUNIIRW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(=CCO)C)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,4 Diethoxy 3 Methylbut 2 En 1 Ol

De Novo Synthesis Approaches to 4,4-Diethoxy-3-methylbut-2-en-1-ol

The construction of this compound from basic starting materials can be approached through several sophisticated chemical strategies. These "de novo" or "from scratch" methods are fundamental in organic synthesis.

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like this compound can be designed in two primary ways: convergent or divergent synthesis.

Convergent Synthesis: This strategy involves the independent synthesis of different fragments of the target molecule, which are then pieced together in the final stages. For this compound, a convergent approach might involve synthesizing the diethoxy acetal (B89532) portion and the allylic alcohol fragment separately before their eventual coupling.

Divergent Synthesis: In contrast, a divergent synthesis starts with a common precursor that is progressively modified to create a variety of related compounds. A divergent approach to synthesizing analogs of this compound could begin with a core structure which is then elaborated with different functional groups.

Olefin Metathesis in the Context of this compound Synthesis

Olefin metathesis is a powerful reaction in organic chemistry that allows for the cutting and rearranging of carbon-carbon double bonds. nih.govnih.gov This Nobel Prize-winning reaction has significant potential in the synthesis of unsaturated compounds like this compound.

In this context, a potential, though not explicitly documented, strategy could involve the cross-metathesis of a simpler diethoxy-containing olefin with an appropriate allylic alcohol derivative. The choice of catalyst, often ruthenium-based, is crucial for the success of such reactions, influencing both yield and stereoselectivity. nih.gov These reactions can even be performed in environmentally friendly solvents like water, which can be advantageous for certain applications. nih.gov

Multicomponent Reactions Towards this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.govrsc.org The application of MCRs offers a streamlined approach to complex molecules, reducing the number of synthetic steps and purification procedures.

While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs could be applied. For instance, a hypothetical MCR could involve the reaction of a lithium acetylide (derived from a diethoxyacetylene), a methyl-substituted aldehyde, and a source of hydride to construct the carbon skeleton and introduce the necessary functional groups in a single pot.

Functionalization and Derivatization Pathways from Precursors

An alternative to de novo synthesis is the modification of pre-existing molecules that already contain some of the structural features of the target compound.

Transformation of Related 1,1-Diethoxy Compounds to this compound

A common strategy in organic synthesis is to start with a commercially available or easily synthesized precursor that can be chemically transformed into the desired product. In the case of this compound, a logical starting point would be a simpler 1,1-diethoxy compound.

For example, a synthetic route could begin with a compound like 3,4-diethoxy-3-cyclobutene-1,2-dione. nih.govsigmaaldrich.comfishersci.casigmaaldrich.comsigmaaldrich.comtcichemicals.comsigmaaldrich.com Although this specific transformation is not detailed, one could envision a series of reactions involving the opening of the cyclobutene (B1205218) ring, reduction of the ketone functionalities, and introduction of the methyl group to arrive at the target molecule. Another potential precursor is 3,3,4,4-tetraethoxybut-1-yne, which has been used to synthesize a variety of functionalized compounds. mdpi.com

Introduction of the Allylic Alcohol Moiety in Diethoxy-Containing Intermediates

The allylic alcohol is a key functional group in this compound. Its introduction into a diethoxy-containing intermediate is a critical step in many potential synthetic routes.

One common method for creating an allylic alcohol is through the reduction of an α,β-unsaturated ketone. For instance, a precursor molecule containing a 3-methyl-2-en-1-one moiety could be selectively reduced using a reagent like sodium borohydride (B1222165) to yield the desired allylic alcohol. orgsyn.org Another approach involves the reaction of an organometallic reagent, such as a Grignard reagent, with an α,β-unsaturated aldehyde. This would not only generate the alcohol but also install a new carbon-carbon bond. chegg.com

Alkylation Strategies in the Construction of the this compound Scaffold

There is currently no information available in published scientific literature that describes the use of alkylation strategies for the specific construction of the this compound carbon framework.

Stereochemical Control in the Synthesis of this compound

The absence of any documented synthesis of this compound means that there are no established methods for controlling its stereochemistry. The following subsections, therefore, represent a void in the current body of scientific knowledge.

Diastereoselective Methods for Allylic Alcohol Formation

No diastereoselective methods have been reported for the formation of the allylic alcohol in this compound.

Enantioselective Synthesis via Chiral Catalysis or Auxiliaries

There are no published accounts of the enantioselective synthesis of this compound using either chiral catalysis or chiral auxiliaries.

Reactivity and Mechanistic Investigations of 4,4 Diethoxy 3 Methylbut 2 En 1 Ol

Transformations Involving the Diethoxy Acetal (B89532) Functionality

The diethoxy acetal group at the C4 position is a key structural feature of 4,4-Diethoxy-3-methylbut-2-en-1-ol. Acetal moieties are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions.

Nucleophilic Substitution Reactions at the Acetal Center

While direct nucleophilic substitution at the acetal carbon is not a typical reaction pathway, the acetal can be activated under acidic conditions to facilitate such transformations. The protonation of one of the ethoxy groups would generate a good leaving group (ethanol), leading to the formation of an oxocarbenium ion intermediate. This electrophilic intermediate would then be susceptible to attack by a variety of nucleophiles. However, no specific studies detailing this for this compound have been found.

Hydrolysis and Transacetalization Reactions: Mechanistic Insights

The hydrolysis of the diethoxy acetal to the corresponding aldehyde is a more predictable transformation. This reaction is catalyzed by acid and proceeds through the aforementioned oxocarbenium ion intermediate, which is then attacked by water. A Chinese patent describing the preparation of 4-acetoxy-2-methyl-2-butenal mentions the hydrolysis of a related compound, 2-methyl-2-acetoxy-1,1-dimethoxy-3-butene, to form 2-methyl-2-acetoxy-3-buten-1-al, illustrating the susceptibility of such acetals to hydrolysis. google.com This suggests that this compound would likely undergo a similar transformation to yield 4-hydroxy-3-methylbut-2-enal under acidic aqueous conditions.

Transacetalization, the exchange of the alkoxy groups of an acetal with another alcohol, is also a plausible reaction for this compound in the presence of an acid catalyst and a different alcohol. This would proceed via a similar oxocarbenium ion intermediate.

Reactivity of the Allylic Alcohol Moiety

The allylic alcohol functionality introduces another reactive site within the molecule, allowing for a range of transformations including oxidation, reduction, and rearrangements.

Oxidation and Reduction Pathways of the Alcohol Functionality

The primary allylic alcohol in this compound can be oxidized to the corresponding aldehyde, 4,4-diethoxy-3-methylbut-2-en-1-al, using a variety of mild oxidizing agents such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid. The synthesis of a related compound, 2-methyl-4,4-diethoxybutanal, from 2-methyl-4,4-diethoxy-2-butenal is documented, implying that the reverse reaction—the oxidation of the corresponding alcohol—is a standard transformation. prepchem.com

Conversely, reduction of the double bond or a combination of reduction of the double bond and the alcohol functionality could be achieved using various reducing agents, although specific conditions would be required to control the selectivity.

Allylic Rearrangements and Their Mechanistic Basis

Allylic rearrangements are common in systems containing an allylic leaving group or in the presence of acid or metal catalysts. wikipedia.orglscollege.ac.in In the case of this compound, protonation of the hydroxyl group under acidic conditions could lead to the formation of an allylic carbocation. This delocalized cation could then be attacked by a nucleophile at either the C1 or C3 position, potentially leading to a mixture of products. The substitution of a chlorine atom in 1-chloro-3-methyl-2-butene, a structurally similar system, results in a mixture of the primary and secondary allylic alcohols, with the secondary alcohol being the major product. wikipedia.org This suggests that under appropriate conditions, an S_N1' type reaction could occur.

Intramolecular Cyclization and Annulation Reactions of this compound

The bifunctional nature of this compound, possessing both an alcohol and a masked aldehyde, makes it a potential precursor for intramolecular cyclization reactions. Under acidic conditions, hydrolysis of the acetal would unmask the aldehyde. The resulting hydroxy-enal could then potentially undergo an intramolecular cyclization. For instance, an intramolecular aldol-type reaction could be envisaged, although the stability of the resulting ring system would be a determining factor. While general principles of intramolecular cyclization of hydroxy acids and other bifunctional molecules are well-established, no specific examples involving this compound have been reported in the literature. rsc.orgyoutube.com

Formation of Cyclic Ethers and Acetals

The intramolecular cyclization of functionalized alcohols is a fundamental strategy for the synthesis of cyclic ethers and acetals. These reactions are often promoted by acid or metal catalysts. While the structure of this compound, containing both a hydroxyl group and a dietal functionality, suggests a theoretical potential for intramolecular reactions to form substituted cyclic ethers or acetals, there is a lack of specific studies in the scientific literature detailing such transformations. Research on analogous, though structurally different, allylic alcohols has demonstrated the feasibility of forming bicyclic acetals, but direct evidence for this compound remains absent.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction for the synthesis of unsaturated rings, catalyzed by transition metal complexes, most notably those containing ruthenium. This reaction requires a diene substrate to undergo intramolecular metathesis. For this compound to be utilized in a classical RCM strategy, it would first need to be derivatized to incorporate a second alkene functionality. A thorough review of the literature does not yield any studies where this compound has been used as a precursor or substrate in RCM-based synthetic strategies.

Metal-Catalyzed Reactions and Reaction Mechanisms

The field of metal-catalyzed reactions has revolutionized organic synthesis, offering efficient and selective methods for bond formation. The participation of specific substrates in these reactions is a subject of intense study.

Other Transition Metal-Mediated Transformations

Beyond palladium, a wide array of transition metals are used to catalyze a diverse range of organic transformations. While the allylic alcohol moiety in this compound could theoretically interact with various transition metal catalysts, there is no specific research available that documents such transformations.

Advanced Spectroscopic and Structural Elucidation of 4,4 Diethoxy 3 Methylbut 2 En 1 Ol

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute stereochemistry of chiral molecules in solution. It relies on the differential absorption of left and right circularly polarized light by a chiral compound. This differential absorption, plotted as a function of wavelength, results in an ECD spectrum, which is unique to a specific enantiomer and is a mirror image for its counterpart.

For 4,4-Diethoxy-3-methylbut-2-en-1-ol, which possesses a stereocenter at the carbon bearing the hydroxyl group, ECD could be employed to assign the absolute configuration as either (R) or (S). The process would involve the following steps:

Experimental Measurement: An experimental ECD spectrum of a purified enantiomer of this compound would be recorded.

Quantum Chemical Calculations: Computational methods, such as time-dependent density functional theory (TD-DFT), would be used to predict the theoretical ECD spectra for both the (R) and (S) enantiomers. researchgate.net These calculations consider the different possible conformations of the molecule to generate a Boltzmann-weighted average spectrum.

Comparison and Assignment: The experimentally measured ECD spectrum would then be compared to the calculated spectra for the (R) and (S) configurations. A match between the experimental and one of the theoretical spectra would allow for the unambiguous assignment of the absolute configuration of the enantiomer under investigation. researchgate.net

Hypothetical ECD Data for (S)-4,4-Diethoxy-3-methylbut-2-en-1-ol

| Wavelength (nm) | Δ ε (M⁻¹cm⁻¹) |

| 210 | +2.5 |

| 235 | -1.8 |

| 260 | +0.5 |

This table is illustrative and does not represent actual experimental data.

Single Crystal X-ray Diffraction Analysis of Crystalline Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. rigaku.comrigaku.com It provides precise information about bond lengths, bond angles, and the absolute configuration of a chiral center. udg.edu Since this compound is a liquid at room temperature, it would need to be converted into a crystalline derivative to be suitable for this analysis.

The process would typically involve:

Derivatization: The hydroxyl group of this compound could be reacted with a suitable reagent to form a solid, crystalline derivative. Examples of such reagents include p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride, which often yield highly crystalline products.

Crystal Growth: A single crystal of the derivative of suitable size and quality would need to be grown.

Data Collection and Structure Solution: The crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be collected. rigaku.com This pattern is then used to calculate the electron density distribution within the crystal, revealing the precise positions of all atoms in the molecule. rigaku.comudg.edu For chiral molecules, the Flack parameter is determined, which confirms the absolute stereochemistry.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₁₅H₁₉NO₆ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 15.78 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Flack Parameter | 0.02(4) |

This table is illustrative and does not represent actual experimental data.

Computational Chemistry and Theoretical Studies on 4,4 Diethoxy 3 Methylbut 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. These computational methods can provide insights into the electronic structure, geometry, and reactivity of chemical compounds. For a novel or unstudied molecule like 4,4-Diethoxy-3-methylbut-2-en-1-ol, these theoretical approaches would be the first step in characterizing its behavior at a molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, a DFT approach would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule.

Following geometry optimization, vibrational analysis would typically be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data to help identify and characterize the compound.

A representative data table for DFT-calculated geometric parameters (bond lengths and angles) would be presented here if data were available.

Ab Initio Calculations for High-Accuracy Energy Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular energies. For this compound, ab initio calculations could be used to precisely determine properties such as its heat of formation and ionization potential.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

NMR Chemical Shift Calculation and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts, when compared to experimentally obtained NMR spectra, can confirm the proposed structure and assign specific resonances to individual atoms within the molecule.

A data table correlating calculated and experimental NMR chemical shifts would be included in this section if the relevant research existed.

Vibrational Frequencies and Intensities

As mentioned in the context of DFT, the calculation of vibrational frequencies and their corresponding intensities is a standard output of computational analysis. These theoretical spectra can be directly compared with experimental IR and Raman spectra. This comparison helps in the assignment of observed spectral bands to specific molecular vibrations, such as C-H stretches, C=C double bond vibrations, and O-H bending modes, which would be present in this compound.

An interactive data table presenting the calculated vibrational frequencies and their assignments would be featured here.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No studies detailing the localization of transition states or Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound have been found.

Free Energy Profiles of Key Reactions

There is no available research on the free energy profiles of any reactions involving this compound.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Specific molecular modeling studies to determine the conformational analysis or to investigate the intermolecular interactions of this compound have not been published.

Uncharted Territory: The Synthetic Potential of this compound Remains Undocumented

A thorough investigation into the scientific literature reveals a significant gap in the chemical knowledge surrounding the compound this compound. Despite its well-defined structure, this specific molecule appears to be a novel or sparsely documented entity within the field of organic chemistry. Consequently, detailed information regarding its synthetic applications, its role as a versatile intermediate, or its utility in the development of new chemical methodologies is not publicly available.

The intended exploration of this compound's synthetic utility, as outlined in the requested article structure, cannot be fulfilled at this time due to the absence of published research. Key areas of inquiry, including its function as a building block for complex molecules, its potential as a precursor to chemically interesting analogues, and its contributions to regioselective, stereoselective, cascade, or one-pot transformations, remain unexplored territories in the chemical sciences.

Efforts to find information on its synthesis from potential precursors, such as the corresponding aldehyde (4,4-diethoxy-3-methylbut-2-enal) or ester derivatives, have also proven fruitless. Furthermore, a search for a Chemical Abstracts Service (CAS) Registry Number, a unique identifier for chemical substances, did not yield a specific entry for this compound, further underscoring its obscurity in the chemical literature.

While the fundamental principles of organic synthesis allow for the theoretical design of pathways to construct this molecule and hypotheses about its potential reactivity, any such discussion would be purely speculative. Adherence to scientifically accurate and verifiable information precludes the generation of content based on conjecture.

Therefore, the requested article focusing on the synthetic applications and chemical transformations of this compound cannot be provided. The absence of this compound in the existing body of scientific knowledge highlights a potential opportunity for future research and discovery in the field of organic synthesis.

Concluding Remarks and Future Research Perspectives

Summary of Key Achievements and Current Understanding of 4,4-Diethoxy-3-methylbut-2-en-1-ol Research

The chemical compound this compound is a multifunctional molecule containing an acetal (B89532), a carbon-carbon double bond, and a primary alcohol. This arrangement of functional groups provides a platform for a variety of chemical transformations. The acetal group is stable under neutral to strongly basic conditions, making it an effective protecting group for the carbonyl functionality from which it is derived. libretexts.org This stability allows for chemical modifications at other positions of the molecule without affecting the acetal.

The presence of the allylic alcohol moiety introduces reactivity towards oxidation and other transformations typical of alcohols. The carbon-carbon double bond can participate in addition reactions and other modifications common to alkenes. The interplay of these functional groups allows for a stepwise and controlled manipulation of the molecule, making it a potentially useful building block in organic synthesis.

The formation of acetals, such as the one present in this compound, is a reversible process that requires an acid catalyst and often the removal of water to drive the reaction to completion. libretexts.org This reversibility also means that the parent carbonyl group can be regenerated from the acetal under aqueous acidic conditions. libretexts.org

Identification of Unresolved Challenges and Open Questions in its Chemistry

Despite the understood reactivity of the individual functional groups, the interplay between them within the specific framework of this compound presents several challenges and open questions. The proximity of the double bond and the alcohol functionality to the acetal group may lead to complex reaction pathways and unexpected rearrangements, particularly under acidic conditions where the acetal becomes labile. organicchemistrytutor.comyoutube.com

A significant challenge lies in achieving high selectivity in reactions involving multiple reactive sites. For instance, developing conditions that allow for the selective reaction at the double bond or the alcohol without disturbing the acetal, or vice versa, requires careful consideration of reagents and reaction parameters. The stereochemical outcomes of reactions at the chiral center that would be created upon modification of the double bond are also an area that requires further investigation.

The mechanism of complex transformations, potentially involving intramolecular reactions, is not always straightforward. organicchemistrytutor.comyoutube.com Understanding these mechanisms is crucial for predicting products and optimizing reaction conditions. For example, intramolecular cyclization reactions could be envisioned, but the factors governing the formation of different ring sizes and stereoisomers are likely complex.

Emerging Trends and Directions for Future Academic Research on this compound

Future research on this compound is likely to focus on harnessing its unique combination of functional groups for applications in synthetic chemistry. One emerging trend is the use of such multifunctional building blocks in diversity-oriented synthesis to create libraries of complex molecules for biological screening.

A key direction for future academic research will be the development of novel synthetic methodologies that exploit the specific reactivity of this compound. This could include the design of new catalytic systems for stereoselective transformations of the double bond or the alcohol. The investigation of cascade reactions, where multiple bonds are formed in a single operation, initiated by the selective transformation of one of the functional groups, is another promising avenue.

Furthermore, a deeper investigation into the conformational properties of this compound and its derivatives could provide insights into its reactivity and be used to rationalize the stereochemical outcomes of its reactions. Computational studies, in conjunction with experimental work, could be a powerful tool in this regard. The exploration of this molecule as a precursor to novel organometallic complexes or as a ligand in catalysis could also open up new areas of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.